molecular formula C6H9NO B1458213 1-(Methoxymethyl)cyclopropanecarbonitrile CAS No. 1267146-97-3

1-(Methoxymethyl)cyclopropanecarbonitrile

Cat. No.: B1458213
CAS No.: 1267146-97-3
M. Wt: 111.14 g/mol
InChI Key: HYNTZMSQCKBZOR-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclopropanecarbonitrile is a cyclic organic compound with the chemical formula C₆H₉NO. It is known for its unique chemical structure and biological activity, making it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile typically involves the reaction of cyclopropanecarbonitrile with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(Methoxymethyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group is replaced by other nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Methoxymethyl)cyclopropanecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

1-(Methoxymethyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

    Cyclopropanecarbonitrile: Lacks the methoxymethyl group, resulting in different chemical reactivity and biological activity.

    Methoxymethylcyclopropane: Lacks the nitrile group, leading to variations in its chemical properties and applications.

The uniqueness of this compound lies in its combination of the methoxymethyl and nitrile groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(methoxymethyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-8-5-6(4-7)2-3-6/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNTZMSQCKBZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267146-97-3
Record name 1-(methoxymethyl)cyclopropane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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